molecular formula C22H16Cl2N2O2 B11287120 2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11287120
M. Wt: 411.3 g/mol
InChI Key: QHDJYNQCOXJLFJ-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the dichlorinated benzene ring with the benzoxazole derivative through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the 6-methyl group on the benzoxazole ring.

    2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Contains a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of both dichloro and benzoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16Cl2N2O2/c1-12-6-9-17-19(10-12)28-22(26-17)14-8-7-13(2)18(11-14)25-21(27)15-4-3-5-16(23)20(15)24/h3-11H,1-2H3,(H,25,27)

InChI Key

QHDJYNQCOXJLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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